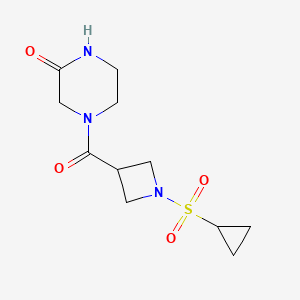![molecular formula C25H22N2O6S B2672633 N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine CAS No. 902915-53-1](/img/structure/B2672633.png)
N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a quinolin-4-amine moiety, which is a common structure in many pharmaceuticals and bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the amine group (-NH2) is a common site of reactivity in many organic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of experimental techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .科学的研究の応用
Chemical Modification and Catalysis
Research on similar quinoline and benzodioxole derivatives has shown that structural modification, such as altering the amine portion of aminobutyl-benzamides, can significantly impact binding affinity for receptors, indicating potential for medicinal chemistry applications (Fan, Lever, & Lever, 2011). Furthermore, the use of specific substituents as activating and directing groups in catalytic reactions, as explored by Lahm and Opatz (2014), suggests the potential for this compound in facilitating selective chemical transformations (Lahm & Opatz, 2014).
Synthetic Applications
Compounds with similar structural features have been utilized in the synthesis of biologically active molecules. For example, the synthesis of Schiff bases from thiadiazole compounds has revealed potential antimicrobial and antiproliferative properties (Gür et al., 2020). This indicates that "N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine" could serve as a precursor or structural motif in the development of new therapeutic agents.
Photocatalysis and Material Science
The photocatalyzed reactions involving amines, as investigated by Bartling et al. (2016), demonstrate the potential of similar compounds in photocatalytic applications, including organic synthesis and environmental remediation (Bartling, Eisenhofer, König, & Gschwind, 2016). Additionally, the development of novel materials for organic light-emitting devices (OLEDs) as explored by Luo et al. (2015) suggests potential applications of related naphthalimide derivatives in electronics and photonics (Luo et al., 2015).
Bioactivity and Drug Design
The exploration of aminobenzoquinones for their bioactivity, as conducted by Tuyun and Yıldız (2018), provides a foundation for investigating the bioactive properties of similar compounds, potentially leading to new drug discoveries (Tuyun & Yıldız, 2018).
作用機序
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-15-4-7-17(8-5-15)34(28,29)24-13-26-19-12-22(31-3)21(30-2)11-18(19)25(24)27-16-6-9-20-23(10-16)33-14-32-20/h4-13H,14H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSFSPTUYTWRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
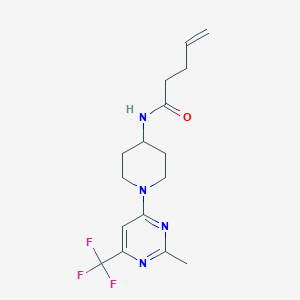
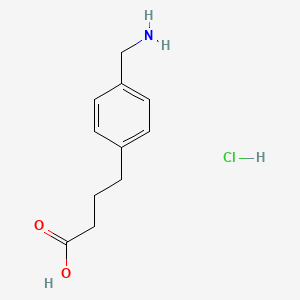
![3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2672552.png)
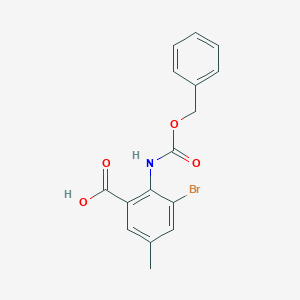
![1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2672556.png)
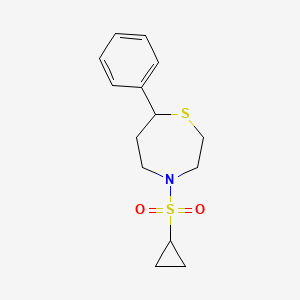
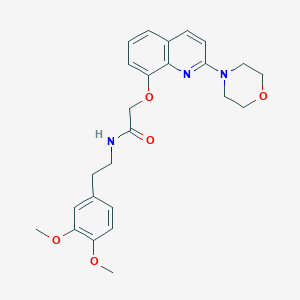
![Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2672560.png)

![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide](/img/structure/B2672565.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2672567.png)
![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2672569.png)
![ethyl 2-(2-((5-((2-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2672570.png)
